molecular formula C12H10ClOP B046034 Diphenylphosphinic chloride CAS No. 1499-21-4

Diphenylphosphinic chloride

Cat. No.: B046034
CAS No.: 1499-21-4
M. Wt: 236.63 g/mol
InChI Key: QPQGTZMAQRXCJW-UHFFFAOYSA-N
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Description

Diphenylphosphinic chloride (DPPCl, CAS 1499-21-4) is an organophosphorus compound with the molecular formula C₁₂H₁₀ClOP and a molecular weight of 236.634 g/mol . It is characterized by a phosphorus atom in the +1 oxidation state, bonded to two phenyl groups, one chlorine atom, and an oxygen atom. Key physical properties include a density of 1.242 g/mL at 25°C, a boiling point of 222°C (at 16 mmHg), and a refractive index of 1.609 . DPPCl is moisture-sensitive, reacting vigorously with water to decompose, and is commonly used in synthesizing phosphinate esters, amides, and flame retardants . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in functionalizing carbon nanotubes (CNTs) for polymer nanocomposites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylphosphinic chloride can be synthesized through several methods. One common method involves the reaction of diphenylphosphinic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of diphenylphosphinic acid chloride with triphenylphosphine at elevated temperatures (300-600°C). This method is advantageous due to its high yield and efficiency .

Chemical Reactions Analysis

Preparation of O-(diphenylphosphinyl)hydroxylamine

Hydroxylamine reacts with diphenylphosphinic chloride in benzene or aqueous dioxane to produce O-(diphenylphosphinyl)hydroxylamine. This reaction attacks the oxygen of hydroxylamine, resulting in O-(diphenylphosphinyl)hydroxylamine rather than the N-phosphinyl compound .

Reaction with Superoxide Anion Radical

This compound reacts with the superoxide anion radical in acetonitrile under mild conditions, forming a peroxyphosphorus radical intermediate .

Reaction with Diphenylphosphine Oxide

Diphenylphosphinous chloride and diphenylphosphine oxide react to form diphenylphosphinic acid .

Pyrolysis of Phenylphosphonous Dichloride

Heating phenylphosphonous dichloride vapors at a pyrolizing temperature of 400-700 degrees Celsius under anhydrous, non-oxidizing conditions produces diphenylphosphinous chloride . The phosphorus trichloride formed during the pyrolysis reaction is distilled off, and the residual higher-boiling components are refluxed until a refluxing temperature within 250 to 300 degrees Celsius is attained. The accumulated diphenylphosphinous chloride is then separated from the residual reaction mixture by fractional distillation .

The pyrolysis reaction can be expressed by the following equation :Phenylphosphonous dichloridePyrolysis 400 700 CPhosphorus trichloride+Diphenylphosphinous chloride\text{Phenylphosphonous dichloride}\xrightarrow{\text{Pyrolysis 400 700 C}}\text{Phosphorus trichloride}+\text{Diphenylphosphinous chloride}

Reaction with Alcohols

Diphenylphosphinous chloride may react with an alcohol in the presence of pyridine to produce alkyl diphenylphosphinites .

Nucleophilic Substitution Reactions

Diphenyl phosphinic chloride undergoes nucleophilic substitution reactions. The kinetics and mechanism of these reactions have been studied .

Aminophosphonium and Aminosulphonium Salt Formation

O-(diphenylphosphinyl)hydroxyl-amine reacts with triphenylphosphine and dimethyl sulfide to form aminophosphonium and aminosulphonium salts, respectively .

Scientific Research Applications

Synthesis of Bidentate Ligands

Diphenylphosphinic chloride is commonly used as a precursor for the synthesis of chiral phosphine bidentate ligands. These ligands are crucial in coordination chemistry and catalysis, particularly in asymmetric synthesis processes. The ability to form stable complexes with transition metals enhances the efficiency of catalytic reactions, making them valuable in pharmaceutical and fine chemical production .

Peptide Synthesis

One of the most significant applications of this compound is in peptide synthesis. It can form mixed anhydrides with protected amino acids, facilitating the coupling reaction necessary for peptide bond formation. Studies have shown that these mixed anhydrides can be monitored using 31P^{31}P NMR spectroscopy to optimize reaction conditions and yields . This method provides a robust approach to synthesizing complex peptides that are often challenging to produce through traditional methods.

Flame Retardant Applications

This compound also finds applications as a flame retardant. Its phosphorus-containing structure contributes to its effectiveness in reducing flammability in various materials, including plastics and textiles. This application is particularly relevant in industries where fire safety is paramount .

Pharmaceutical Adjuvant

In pharmaceutical chemistry, this compound serves as an adjuvant, enhancing the efficacy of certain drugs by improving their stability or bioavailability. This application underscores its importance in drug formulation and development .

Research and Development

This compound is frequently utilized in academic research, particularly in studies focusing on organophosphorus chemistry and the development of new synthetic methodologies. Its reactivity allows researchers to explore novel pathways for synthesizing complex organic molecules .

Case Study 1: Peptide Synthesis Optimization

A study published in The Journal of Organic Chemistry explored the use of this compound in synthesizing a series of peptides using mixed anhydride formation. The researchers optimized reaction conditions by varying solvent systems and temperatures, achieving high yields and purity levels for several target peptides . This research highlights the compound's utility in streamlining peptide synthesis protocols.

Case Study 2: Coordination Chemistry

In another investigation, this compound was employed to synthesize new bidentate ligands for metal complexes used in catalysis. The study demonstrated how varying the phosphine ligand structure influenced catalytic activity in asymmetric reactions, thereby showcasing its importance in developing more efficient catalytic systems .

Mechanism of Action

The mechanism of action of diphenylphosphinic chloride involves its reactivity as a phosphorylating agent. It reacts with nucleophiles to form phosphinic derivatives, which can further participate in various biochemical and chemical pathways. The molecular targets include amines, alcohols, and other nucleophilic species .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chlorodiphenylphosphine (DPP-Cl)

  • Molecular Formula : C₁₂H₁₀ClP
  • Oxidation State : Phosphorus at 0.
  • Reactivity: Lacks an oxygen atom, making it less polar and more nucleophilic. Reacts with amino-CNTs to form P–N bonds .
  • Applications : Used in coordination chemistry and as a ligand in catalysis.

Diphenyl Phosphoryl Chloride (DPP(O₃)-Cl)

  • Molecular Formula : C₁₂H₁₀ClO₂P
  • Oxidation State : Phosphorus at +3.
  • Reactivity : Contains a phosphoryl (P=O) group, enhancing electrophilicity. Reacts with alcohols to form phosphate esters.
  • Applications: Flame retardancy in polybutylene terephthalate (PBT) nanocomposites .

Phenylphosphonic Dichloride

  • Molecular Formula : C₆H₅Cl₂OP
  • Oxidation State : Phosphorus at +3.
  • Reactivity : Two chlorine atoms allow dual substitution. Forms P–O bonds with diols or amines in high-temperature toluene .
  • Applications : Synthesis of phosphonates for bioactive molecules.

Diethylphosphinic Chloride

  • Molecular Formula : C₄H₁₀ClOP
  • Oxidation State : Phosphorus at +1.
  • Reactivity : Smaller alkyl groups increase volatility (boiling point: ~110°C) but reduce thermal stability compared to DPPCl .
  • Applications : Intermediate in pesticide synthesis.

Comparative Data Table

Compound Molecular Formula Oxidation State Boiling Point (°C) Key Applications
Diphenylphosphinic chloride C₁₂H₁₀ClOP +1 222 (16 mmHg) Flame retardants, CNT functionalization
Chlorodiphenylphosphine C₁₂H₁₀ClP 0 320 Catalysis, ligand synthesis
Diphenyl phosphoryl chloride C₁₂H₁₀ClO₂P +3 303 Polymer additives
Phenylphosphonic dichloride C₆H₅Cl₂OP +3 258 Phosphonate esters
Diethylphosphinic chloride C₄H₁₀ClOP +1 ~110 Pesticide intermediates

Biological Activity

Diphenylphosphinic chloride (DPP-Cl), with the CAS number 1499-21-4, is a chemical compound that has gained attention for its diverse applications in organic synthesis and potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₀ClOP
  • Molecular Weight : 236.63 g/mol
  • Appearance : Colorless to light yellow liquid
  • Solubility : Decomposes in water; moisture sensitive

Applications in Organic Synthesis

DPP-Cl is primarily used as a reagent in the synthesis of bidentate ligands and peptide coupling agents. It has also been noted for its role as a chlorinating agent in various organic reactions, particularly in the synthesis of phosphinates from alcohols and phenols .

1. Antiviral Properties

Recent studies have explored the use of DPP-Cl in the synthesis of phosphinate derivatives that exhibit antiviral activity. For instance, a derivative synthesized from DPP-Cl has shown promise against HIV by acting as a chain terminator in reverse transcriptase, thus inhibiting viral replication .

2. Mechanistic Studies

Research indicates that DPP-Cl can participate in nucleophilic substitution reactions, where it reacts with nucleophiles such as amines and alcohols. The kinetics of these reactions have been studied extensively, revealing that DPP-Cl exhibits faster rates compared to other phosphoric acid derivatives . This property could be leveraged for developing new pharmaceuticals that require rapid reaction conditions.

3. Toxicological Considerations

While DPP-Cl has useful applications, it is also important to consider its toxicity profile. Studies have indicated that it can be hazardous upon exposure, necessitating careful handling and storage away from moisture and strong bases . Its potential environmental impact as a flame retardant also raises concerns regarding its biological effects on aquatic life and ecosystems.

Table 1: Summary of Biological Activities and Applications of DPP-Cl

Activity/ApplicationDescriptionReference
AntiviralInhibits HIV reverse transcriptase by acting as a chain terminator
Organic SynthesisUsed in the synthesis of bidentate ligands and peptide coupling agents
ChlorinationEffective chlorinating agent for alcohols and phenols
ToxicityHazardous upon exposure; requires careful handling

Case Study: Synthesis of Antiviral Compounds

A notable case study involved the use of DPP-Cl to synthesize phosphinate derivatives that demonstrated significant antiviral activity against HIV. The synthesized compounds were evaluated in vitro for their efficacy, showing comparable results to existing antiviral agents while offering a novel mechanism of action .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for diphenylphosphinic chloride, and how can reaction efficiency be optimized?

this compound is typically synthesized via chlorination of diphenylphosphine or hydrolysis of diphenylchlorophosphine. Optimization involves controlling stoichiometry (e.g., using excess chlorine gas) and reaction temperature (maintained below 40°C to prevent side reactions like oxidation). Solvent choice (e.g., toluene or acetonitrile) also impacts yield by stabilizing intermediates . Purity is enhanced by fractional distillation under reduced pressure (bp 222°C at 16 mmHg) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its corrosive nature (GHS05) and flammability (GHS02), researchers must use PPE (gloves, goggles), work in a fume hood, and avoid water contact (hydrolysis releases HCl). Storage should be in airtight containers at 2–8°C, with desiccants to prevent moisture ingress . Spills require neutralization with inert absorbents (e.g., sand) followed by 5% sodium bicarbonate solution .

Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?

Purity is assessed via HPLC using a phosphate-perchlorate buffer mobile phase (as per USP protocols) and UV detection at 254 nm . Quantitative analysis of impurities (e.g., triphenyl phosphite) employs gas chromatography-mass spectrometry (GC-MS) with a DB-5 column .

Q. What are the primary decomposition pathways of this compound, and how do environmental factors influence stability?

Hydrolysis is the dominant pathway, producing diphenylphosphinic acid and HCl. Reaction rates increase with humidity and temperature (accelerated above 30°C). Stability studies in acetonitrile show pseudo-first-order kinetics under anhydrous conditions, with a half-life >6 months at 25°C .

Q. How should this compound be safely quenched after reactions?

Post-reaction, excess reagent is neutralized with cold aqueous sodium bicarbonate (5% w/v) in an ice bath. For large-scale reactions, gradual addition of ethanol precipitates phosphinate byproducts, which are filtered and disposed as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution behavior of this compound in pyridinolysis reactions?

Pyridinolysis proceeds via a two-step mechanism: (1) nucleophilic attack by pyridine at phosphorus, displacing chloride, and (2) proton transfer from the pyridinium intermediate. Kinetic studies (conductometric monitoring) reveal a second-order dependence on pyridine concentration, with rate constants (k) ranging from 0.01–0.09 M⁻¹s⁻¹ in acetonitrile. Isotope effects (C5D5N) confirm the proton transfer as rate-limiting .

Q. How does this compound act as a catalyst in azomethine formation, and what are the kinetic implications?

In azomethine synthesis, diphenylphosphinic acid (a hydrolysis byproduct) catalyzes proton transfer between diphenylphosphine and the azomethine nitrogen. Activation entropy (ΔS‡ ≈ −120 J/mol·K) indicates a highly ordered transition state. Rate enhancements of 10–100× are observed at 0.1–1.0 mol% catalyst loading .

Q. What strategies mitigate unexpected cyclization byproducts in P–O/P–N bond-forming reactions with this compound?

Unplanned cyclization (e.g., oxazolinylphosphinic esters) arises from chloride back-attack during intermediate formation. Mitigation involves:

  • Using low-boiling solvents (e.g., THF) to limit reaction time.
  • Substituent engineering (e.g., electron-withdrawing groups on aryl rings) to disfavor intramolecular attack.
  • Real-time monitoring via ³¹P NMR to detect intermediates .

Q. How do steric and electronic effects influence the reactivity of this compound in organometallic coupling reactions?

Bulky substituents on the phenyl rings reduce reactivity toward bulky nucleophiles (e.g., Grignard reagents) due to steric hindrance. Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity at phosphorus, accelerating reactions with amines or alcohols. Hammett studies correlate σ⁺ values with rate constants (ρ ≈ +1.2) .

Q. What advanced spectroscopic techniques are employed to characterize this compound derivatives?

  • X-ray crystallography : Resolves bond angles (P–Cl ≈ 2.02 Å) and confirms stereochemistry in cyclized products .
  • ³¹P NMR : Chemical shifts (δ ≈ 25–30 ppm) distinguish between phosphinic chloride, acid, and ester derivatives.
  • FT-IR : P=O stretches (1190–1220 cm⁻¹) and P–Cl vibrations (540–560 cm⁻¹) validate functional groups .

Properties

IUPAC Name

[chloro(phenyl)phosphoryl]benzene
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InChI

InChI=1S/C12H10ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
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InChI Key

QPQGTZMAQRXCJW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl
Source PubChem
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Molecular Formula

C12H10ClOP
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DSSTOX Substance ID

DTXSID50164424
Record name Diphenylphosphinic chloride
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Molecular Weight

236.63 g/mol
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CAS No.

1499-21-4
Record name Diphenylphosphinic chloride
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Record name Diphenylphosphinic chloride
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Record name Diphenylphosphinic chloride
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Synthesis routes and methods I

Procedure details

In the case where X=0 and m=3 in the compounds of the formula (A), the compound is triphenylphosphine oxide, when n=3 in the compounds of the formula (B), the result is phosphorus trichloride. The reaction of triphenylphosphine oxide with phosphorus trichloride initially gives chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and dichloro(phenyl)phosphine: ##STR2## The dichloro(phenyl)phosphine can react with further triphenylphosphine oxide to give chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and chloro(diphenyl)phosphine: ##STR3## The more phenyl groups in the starting compounds (A) and the more Cl in the other starting compounds (B), the better the reaction takes place. No exemplary embodiment of the reaction of, for example, dichloro(phenyl)phosphine oxide (=compound of the formula (A) with X=0 and m=1; =phenylphosphonic dichloride) with chloro(diphenyl)phosphine (=compound of the formula B) with n=1) is contained in the German patent.
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Synthesis routes and methods II

Procedure details

Thirteen grams (0.064 m) of diphenylphosphinic acid was combined with 50 ml of thionyl chloride and the mixture heated at reflux for 2.5 hours. The diphenylphosphinic chloride was purified by distillation, bp 140° C. at 0.1 torr.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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